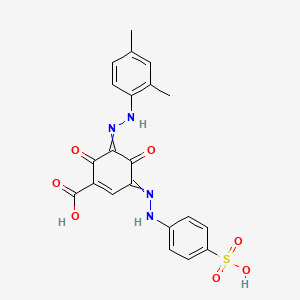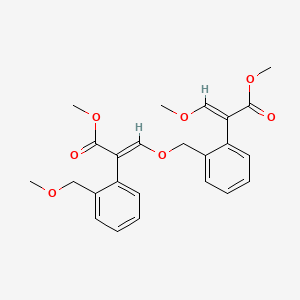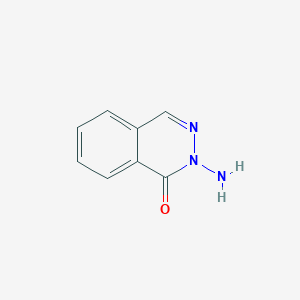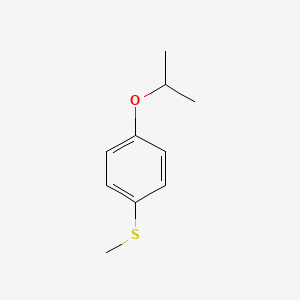
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of diazenyl groups, which are known for their ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of 3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid involves several steps, starting with the preparation of the diazonium salts. The reaction typically involves the diazotization of 2,4-dimethylaniline and 4-aminobenzenesulfonic acid, followed by coupling with 2,4-dihydroxybenzoic acid under controlled conditions. The reaction conditions often include maintaining a low temperature and using acidic or basic catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The diazenyl groups can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazo derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The diazenyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar compounds to 3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid include:
3-((E)-(4-Hydroxyphenyl)diazenyl)benzoic Acid: Known for its similar diazenyl structure but with different substituents, leading to distinct chemical and biological properties.
3-((E)-(4-Sulfophenyl)diazenyl)benzenesulfonic Acid: Another compound with a similar diazenyl group but different functional groups, resulting in unique applications and reactivity.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C21H18N4O7S |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxo-3-[(4-sulfophenyl)hydrazinylidene]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H18N4O7S/c1-11-3-8-16(12(2)9-11)23-25-18-19(26)15(21(28)29)10-17(20(18)27)24-22-13-4-6-14(7-5-13)33(30,31)32/h3-10,22-23H,1-2H3,(H,28,29)(H,30,31,32) |
Clave InChI |
IQWVFTUSUDPUCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NN=C2C(=O)C(=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)







![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)

![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)

